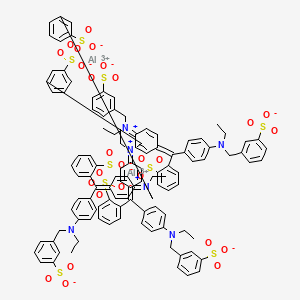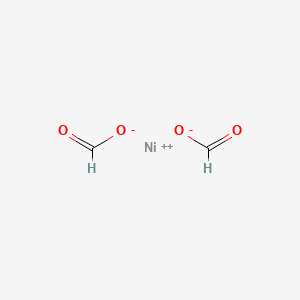
(R)-3-amino-2-methyl-butan-2-ol hydrochloride
Descripción general
Descripción
“®-3-amino-2-methyl-butan-2-ol hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .
Molecular Structure Analysis
The molecular structure of a compound like “®-3-amino-2-methyl-butan-2-ol hydrochloride” would typically be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis
Amines, like the one present in “®-3-amino-2-methyl-butan-2-ol hydrochloride”, can undergo a variety of reactions, including alkylation and acylation . Hydrochlorides can react with bases and metals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups .Mecanismo De Acción
The mechanism of action of (R)-3-amino-2-methyl-butan-2-ol hydrochloride is not well understood. It has been found to inhibit the activity of arginase, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea. This inhibition leads to an increase in the level of arginine, which has been found to have various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the level of nitric oxide in the body, which has vasodilatory effects and can improve blood flow. It has also been found to increase the level of insulin-like growth factor 1 (IGF-1), which has anabolic effects and can promote muscle growth. In addition, it has been found to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-3-amino-2-methyl-butan-2-ol hydrochloride has several advantages for lab experiments. It is a relatively simple molecule to synthesize and can be easily incorporated into peptides and other biologically active molecules. It has also been found to have low toxicity and to be well tolerated in animal studies. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on (R)-3-amino-2-methyl-butan-2-ol hydrochloride. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. It has been found to have potential as a treatment for cardiovascular disease, diabetes, and cancer. Another area of interest is its role in muscle growth and athletic performance. It has been found to promote muscle growth and to improve exercise performance in animal studies, and further research is needed to determine its potential as a performance-enhancing agent in humans. Finally, research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
(R)-3-amino-2-methyl-butan-2-ol hydrochloride has been found to have various scientific research applications. It has been used as a building block in the synthesis of peptides and other biologically active molecules. It has also been used as a chiral auxiliary in asymmetric synthesis. In addition, it has been found to have potential as a therapeutic agent for the treatment of various diseases.
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-amino-2-methylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURXCUVDCIDDHM-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile](/img/structure/B3366939.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B3366947.png)






